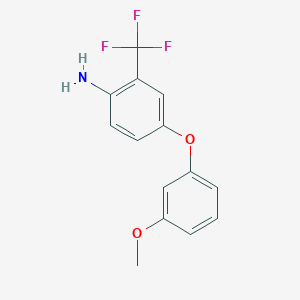

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methoxyphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-9-3-2-4-10(7-9)20-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPJYAKNRKKHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221504 | |

| Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946784-63-0 | |

| Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxy-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is a bioisostere for several functionalities and can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 4-phenoxy-3-(trifluoromethyl)aniline, a versatile building block in the synthesis of complex organic molecules with potential applications in drug discovery. While the user's initial request specified the trifluoromethyl group at the 2-position, a thorough review of the chemical literature indicates that the 3-trifluoromethyl isomer, specifically 4-phenoxy-3-(trifluoromethyl)aniline with the CAS number 267416-81-9, is the more extensively documented and commercially available compound. This guide will, therefore, focus on this latter molecule, providing insights into its synthesis, physicochemical properties, and potential as a key intermediate in the development of novel therapeutics.

Compound Identification and Physicochemical Properties

4-Phenoxy-3-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a phenoxy group at the 4-position and a trifluoromethyl group at the 3-position of the aniline ring.

| Property | Value | Source |

| CAS Number | 267416-81-9 | [1] |

| Molecular Formula | C₁₃H₁₀F₃NO | [1] |

| Molecular Weight | 267.22 g/mol | Calculated |

| IUPAC Name | 4-phenoxy-3-(trifluoromethyl)aniline | [1] |

| Synonyms | 5-Amino-2-phenoxybenzotrifluoride, 4-Amino-2-(trifluoromethyl)diphenyl ether | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 55-57 °C | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of 4-Phenoxy-3-(trifluoromethyl)aniline

The core structural feature of 4-phenoxy-3-(trifluoromethyl)aniline is the diaryl ether linkage. The most common and industrially scalable method for the formation of such bonds is the Ullmann condensation.[2][3] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][3]

Retrosynthetic Analysis and Proposed Synthetic Route

A logical retrosynthetic disconnection of the target molecule points to 4-chloro-3-(trifluoromethyl)aniline and phenol as readily available starting materials. The synthesis would proceed via a copper-catalyzed nucleophilic aromatic substitution, where the phenoxide anion displaces the chloride on the electron-deficient aniline ring. The electron-withdrawing trifluoromethyl group ortho to the chlorine atom further activates the aromatic ring towards nucleophilic attack.

Caption: Retrosynthetic approach for 4-phenoxy-3-(trifluoromethyl)aniline.

Experimental Protocol: Ullmann Condensation

The following is a generalized, self-validating protocol for the synthesis of 4-phenoxy-3-(trifluoromethyl)aniline based on established Ullmann condensation procedures.[4] Note: This is a representative protocol and may require optimization for specific laboratory conditions and scale.

Materials:

-

4-Chloro-3-(trifluoromethyl)aniline

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4-chloro-3-(trifluoromethyl)aniline (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with toluene (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenoxy-3-(trifluoromethyl)aniline.

Caption: Experimental workflow for the Ullmann condensation synthesis.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and phenoxy rings. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. The protons on the phenoxy ring will exhibit characteristic multiplets in the aromatic region.

¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be indicative of the electronic environment created by the various substituents. A ¹³C NMR spectrum for the related 4-chloro-3-(trifluoromethyl)aniline is available and can serve as a reference.[5]

FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (1400-1600 cm⁻¹), C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region). The FTIR spectrum of 4,4'-diaminodiphenyl ether shows a characteristic C-O-C stretch at 1219 cm⁻¹.[6]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.22 g/mol ). Fragmentation patterns would likely involve cleavage of the diaryl ether bond and loss of the trifluoromethyl group.

Applications in Drug Discovery

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, serving as key building blocks for a wide range of therapeutic agents. The presence of the trifluoromethyl group in 4-phenoxy-3-(trifluoromethyl)aniline makes it a particularly attractive intermediate for the synthesis of kinase inhibitors.[7][8]

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapeutics.[9] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores for potent and selective kinase inhibitors, particularly against the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][10] The aniline moiety of these inhibitors often binds in the ATP-binding pocket of the kinase, and substituents on the aniline ring can be tailored to enhance potency and selectivity. The trifluoromethyl group can improve the binding affinity and pharmacokinetic properties of these inhibitors.[7] While specific examples of 4-phenoxy-3-(trifluoromethyl)aniline being used in the synthesis of kinase inhibitors are not prevalent in the public domain, its structural similarity to the aniline portion of many known kinase inhibitors suggests its potential in this area.

Caption: Logical pathway for the application of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-phenoxy-3-(trifluoromethyl)aniline. The following information is derived from the Safety Data Sheet (SDS) provided by Fisher Scientific.[11]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

First-Aid Measures:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

4-Phenoxy-3-(trifluoromethyl)aniline is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its synthesis via the Ullmann condensation is a well-established and scalable method. The presence of the trifluoromethyl group imparts desirable physicochemical properties, making it a promising precursor for the development of novel therapeutics, especially kinase inhibitors for targeted cancer therapy. As with all chemical compounds, adherence to strict safety protocols is paramount during its handling and use. This guide provides a foundational understanding of this important chemical entity, intended to support the research and development endeavors of scientists in the pharmaceutical and chemical industries.

References

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL: [Link])

-

4-Cyano-3-(trifluoromethyl)aniline - Grokipedia. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])

-

Ullmann ether synthesis - Wikipedia. (URL: [Link])

-

Phosphoinositol-3-kinase (PI3K) inhibitors based on 1,3,5-triazine derivatives for targeted antitumor therapy | Request PDF - ResearchGate. (URL: [Link])

-

Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf. (URL: [Link])

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. (URL: [Link])

-

4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

-

4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (URL: [Link])

-

4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (URL: [Link])

-

5 - Safety data sheet. (URL: [Link])

-

Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - NIH. (URL: [Link])

-

Fig 3. The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,... - ResearchGate. (URL: [Link])

Sources

- 1. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. jelsciences.com [jelsciences.com]

- 8. mdpi.com [mdpi.com]

- 9. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Chemical Properties and Applications of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools for innovation. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can profoundly enhance the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a sophisticated molecular scaffold that combines three key pharmacophoric elements: a reactive aniline nucleus, a powerfully electron-withdrawing trifluoromethyl group, and a methoxyphenoxy substituent.

This molecule represents a versatile building block for the synthesis of novel therapeutic agents and advanced materials.[1][3] The aniline group serves as a classical handle for a multitude of chemical transformations, while the ortho-trifluoromethyl group modulates its basicity and steric profile. The 4-(3-methoxyphenoxy) ether linkage introduces conformational flexibility and additional points for hydrogen bonding, making it a structure of significant interest for researchers in drug discovery. This document provides a comprehensive overview of its chemical properties, a robust protocol for its logical synthesis, detailed analytical methodologies for its characterization, and a discussion of its potential applications.

Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its physical and chemical characteristics. While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on closely related analogs and computational models.

Chemical Structure:

(Note: Image is a representation of the chemical structure.)

Table 1: Physicochemical and Computed Properties

| Property | Value | Source / Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₁₄H₁₂F₃NO₂ | Calculated |

| Molecular Weight | 283.25 g/mol | Calculated |

| CAS Number | Not assigned. | --- |

| Appearance | Predicted: Colorless to yellow/brown oil or low-melting solid. | Based on analogs[4][5] |

| XLogP3-AA | ~4.5 | Estimated based on analogs[6][7] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (from -NH₂, -O-, -OCH₃) | Calculated |

| Rotatable Bonds | 3 | Calculated |

Synthesis and Reactivity

Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr) and Reduction

A robust and logical route to synthesize this compound involves a two-step sequence. The core strategy is to first construct the diaryl ether bond via a nucleophilic aromatic substitution (SNAr) reaction, followed by the chemical reduction of a nitro group to the target aniline.

The SNAr reaction is particularly well-suited for this synthesis. The starting material, 4-Chloro-1-nitro-2-(trifluoromethyl)benzene , is highly activated towards nucleophilic attack. The strong electron-withdrawing effects of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group significantly lower the electron density of the aromatic ring, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) and facilitating the displacement of the chloride leaving group by the nucleophile, 3-methoxyphenoxide .[3]

The subsequent reduction of the nitro group is a standard transformation in organic synthesis. Catalytic hydrogenation or reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) are effective methods to cleanly convert the nitro intermediate to the final aniline product.

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Step 1: Synthesis of 4-(3-Methoxyphenoxy)-1-nitro-2-(trifluoromethyl)benzene

-

Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, 5 mL/mmol of phenol).

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and promoting the SNAr mechanism.

-

-

Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Add 4-chloro-1-nitro-2-(trifluoromethyl)benzene (1.05 eq.) to the flask.

-

Heating: Heat the reaction mixture to 90 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of this compound

-

Reagent Setup: To a round-bottom flask, add the crude intermediate from Step 1, ethanol (EtOH), and water (e.g., in a 4:1 ratio). Add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 5.0 eq.).

-

Causality: This is a classic Béchamp reduction. Iron acts as the reducing agent in the presence of a mild proton source generated from the hydrolysis of NH₄Cl, selectively reducing the nitro group without affecting the other functionalities.

-

-

Heating: Heat the suspension to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol. Concentrate the filtrate to remove the ethanol. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product.

Reactivity Profile

-

Aniline Moiety: The primary amine (-NH₂) is a versatile functional group. It is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, sulfonylation, and diazotization.[3] However, its basicity is significantly reduced by the ortho -CF₃ group.

-

Aromatic Ring: The trifluoromethyl group is strongly deactivating, making the aniline ring less susceptible to electrophilic aromatic substitution than unsubstituted aniline. Conversely, this electron deficiency can make the ring more amenable to further nucleophilic aromatic substitution if a suitable leaving group is present. Recent studies have also explored novel reactivity, such as the trifluoromethylarylation of alkenes, where anilines can serve as the aromatic source under specific conditions.

-

Ether Linkage: The diaryl ether bond is generally robust and stable to most reaction conditions, except for harsh acidic reagents like HBr or BBr₃ which can cause cleavage.

Analytical Characterization

A multi-technique approach is required to confirm the identity, structure, and purity of the synthesized compound. This constitutes a self-validating system where chromatographic and spectroscopic data converge to provide an unambiguous characterization.

Caption: Integrated workflow for analytical characterization.

Spectroscopic Analysis (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Expect a complex series of multiplets between δ 6.5-7.5 ppm. The protons on the trifluoromethyl-substituted ring will appear as distinct signals from those on the methoxyphenoxy ring.

-

-NH₂ Protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

-

-OCH₃ Protons: A sharp singlet around δ 3.8 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Aromatic Carbons: Signals will appear in the δ 110-160 ppm region.

-

CF₃ Carbon: A characteristic quartet around δ 120-125 ppm due to coupling with the three fluorine atoms.

-

-OCH₃ Carbon: A signal around δ 55-56 ppm.[8]

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

A singlet around δ -60 to -64 ppm, characteristic of a CF₃ group attached to an aromatic ring.[9]

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected at m/z 284.09.[10]

-

Chromatographic Analysis Protocol

Objective: To determine the purity of this compound using High-Performance Liquid Chromatography (HPLC).

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

Causality: The C18 stationary phase is nonpolar, making it ideal for retaining the lipophilic analyte. The acetonitrile/water gradient allows for the efficient elution of the compound, while the formic acid improves peak shape by ensuring the aniline is protonated.

-

-

Gradient Elution: Start with a high percentage of Solvent A (e.g., 70%) and gradually increase the percentage of Solvent B over 15-20 minutes. This ensures good separation from any more polar or less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in 1 mL of acetonitrile.

-

Injection Volume: 10 µL.

-

Data Analysis: Integrate the peak area of the product and any impurities. Purity is calculated as (Area of Product Peak / Total Area of All Peaks) x 100.

Applications in Drug Discovery

The structural features of this compound make it a highly attractive scaffold for drug development.

-

Kinase Inhibitors: The aniline nitrogen can act as a key hydrogen bond donor to the hinge region of many protein kinases, a common binding motif for Type I and Type II inhibitors. The rest of the molecule can be elaborated to occupy the ATP-binding pocket.

-

GPCR Ligands: Diaryl ether structures are prevalent in ligands for G-protein coupled receptors. The conformational flexibility of the ether linkage allows the molecule to adopt the optimal geometry for receptor binding.

-

Agrochemicals: Fluorinated anilines are common intermediates in the synthesis of modern herbicides and fungicides, where the -CF₃ group enhances potency and environmental persistence.[1][5]

-

Bioisosteric Replacement: The title compound can be used in lead optimization to replace other substituted aniline fragments, leveraging the unique electronic and lipophilic properties of the -CF₃ group to improve a drug candidate's pharmacokinetic profile (ADME).[2]

Safety and Handling

As no specific safety data sheet (SDS) exists for this compound, handling precautions must be based on closely related trifluoromethyl-substituted anilines.[4][11]

-

Hazard Classification (Anticipated): Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its synthesis is achievable through established organic chemistry principles, and its characterization can be robustly performed using standard analytical techniques. The unique combination of an aniline handle, a metabolically stable trifluoromethyl group, and a flexible diaryl ether scaffold provides a rich platform for the design and synthesis of novel, high-performance molecules. This guide serves as a foundational resource for scientists and developers looking to leverage the advantageous properties of this compound in their research endeavors.

References

-

PubChem. 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

Suarez, C. C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(44), 12345-12351. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. [Link]

-

Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]

-

ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107). [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. [Link]

-

PubChem. 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. [Link]

-

Royal Society of Chemistry. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers. [Link]

-

Grokipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]

-

PubChem. N-(2-methoxyphenoxy)-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline | C14H12F3NO | CID 26189907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-methoxyphenoxy)-3-(trifluoromethyl)aniline | C14H12F3NO2 | CID 152336089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline molecular weight.

An In-depth Technical Guide to 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, outlines a plausible synthetic route with a step-by-step protocol, and describes robust analytical methods for its characterization and purity assessment. Furthermore, it explores the compound's potential applications as a key building block in drug discovery, contextualized by the well-established roles of its constituent functional groups—the trifluoromethyl moiety and the diaryl ether linkage—in modulating biological activity and pharmacokinetic profiles. This guide concludes with essential safety, handling, and storage protocols to ensure its proper use in a research and development setting.

Introduction: A Molecule of Strategic Importance

This compound belongs to the class of substituted anilines, a foundational scaffold in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The unique combination of three key structural features—an aniline core, a trifluoromethyl (-CF₃) group, and a methoxy-substituted phenoxy moiety—positions this molecule as a highly valuable and versatile intermediate for chemical synthesis.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry.[1] Its introduction into a drug candidate can profoundly and beneficially alter physicochemical properties.[1] Key effects include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase a drug's half-life.[1]

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can improve its ability to cross cellular membranes.[1]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, it can decrease the basicity of the nearby aniline nitrogen, influencing pKa and, consequently, solubility and receptor binding.

-

Receptor Binding: The -CF₃ group can engage in unique interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity.

The diaryl ether linkage provides a flexible yet stable connection between two aromatic rings, a common motif in many biologically active compounds. The methoxy substituent offers an additional point for hydrogen bonding and can be metabolically susceptible, providing a potential site for modification to fine-tune pharmacokinetic properties. This guide serves as a technical resource for professionals seeking to leverage the unique chemical attributes of this compound in their research endeavors.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 283.25 g/mol | [2] |

| Molecular Formula | C₁₄H₁₂F₃NO₂ | [2] |

| IUPAC Name | This compound | |

| CAS Number | Not broadly available; research chemical | |

| Appearance | Likely off-white to pale solid (based on similar anilines) | |

| Canonical SMILES | COC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| InChI Key | (Generated from structure) | |

| Calculated XLogP3 | ~4.6 (estimated for similar isomers) | [3] |

Note: Some properties are estimated based on structurally related compounds due to the specific nature of this molecule as a research chemical.

Synthesis and Purification Protocol

Proposed Synthetic Pathway

The proposed synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(3-Methoxyphenoxy)-1-nitro-2-(trifluoromethyl)benzene

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq), 3-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 6-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1 M NaOH solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diaryl ether intermediate.

Step 2: Synthesis of this compound

-

Reactor Setup: To a round-bottom flask, add the crude intermediate from Step 1, ethanol (EtOH), and water in a 4:1 ratio.

-

Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) to the mixture.

-

Reaction: Heat the suspension to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC/HPLC for the disappearance of the nitro compound (typically 2-4 hours).

-

Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

-

Concentration and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the aqueous residue three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure target compound.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is a critical, self-validating step. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard workflow for analytical characterization.

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment. Expected signals would include distinct aromatic protons for both rings, a singlet for the methoxy group (-OCH₃), and a broad singlet for the aniline amine (-NH₂).

-

¹⁹F NMR: A crucial technique to confirm the trifluoromethyl group. A singlet is expected, and its chemical shift provides information about the electronic environment.

-

¹³C NMR: To identify all unique carbon atoms in the molecule, including the characteristic quartet for the -CF₃ carbon due to C-F coupling.

-

Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.

-

HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound. A well-developed method using a C18 column with a mobile phase such as acetonitrile/water should yield a single major peak for the pure product.[4][5]

Applications in Research and Drug Development

The structural motifs within this compound make it an attractive building block for synthesizing novel compounds with potential therapeutic applications, particularly in oncology and inflammatory diseases.[6][7]

As a Precursor for Kinase Inhibitors

Many FDA-approved kinase inhibitors feature an aniline core. The amine group serves as a key attachment point for building out the rest of the molecule, often forming a hinge-binding interaction within the ATP-binding pocket of a target kinase. The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the diaryl ether "tail" can occupy hydrophobic pockets and be modified to optimize selectivity and ADME properties.

Caption: Hypothetical binding mode of a derivative.

Scaffold for Other Biologically Active Molecules

Beyond kinase inhibitors, substituted anilines are precursors to a wide range of therapeutic agents, including:

-

Topoisomerase Inhibitors: The quinoline scaffold, often derived from anilines, is a key feature of some topoisomerase inhibitors used in cancer therapy.[8]

-

Anti-inflammatory Agents: Compounds like teriflunomide, used to treat multiple sclerosis, are synthesized from trifluoromethyl aniline precursors.[4]

-

Antiparasitic and Antifungal Drugs: The aniline moiety is present in various antimicrobial agents.

The presence of multiple functional groups allows for diverse chemical modifications, making this compound a valuable starting point for generating libraries of novel compounds for high-throughput screening.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be available, its handling should be guided by the known hazards of its constituent classes: aromatic amines and organofluorine compounds.

Hazard Profile (Anticipated):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9] Aromatic amines can be toxic.

-

Skin/Eye Irritation: Likely to cause skin and serious eye irritation.[9][10]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Recommended Protocol for Safe Handling

| Precaution | Specification | Rationale |

| Ventilation | Work within a certified chemical fume hood. | To prevent inhalation of dust or vapors.[9] |

| Personal Protective Equipment (PPE) | - Nitrile gloves (double-gloving recommended) - Chemical safety goggles or face shield - Lab coat | To prevent skin and eye contact.[9][11] |

| Handling | Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9] | To prevent accidental ingestion and cross-contamination. |

| First Aid | - Eyes: Rinse cautiously with water for several minutes.[9] - Skin: Wash with plenty of soap and water.[9] - Inhalation: Move to fresh air.[10] - Ingestion: Rinse mouth. Call a poison center or doctor.[9] | Standard emergency procedures for chemical exposure. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. | To maintain chemical stability and prevent hazardous reactions.[10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[9] |

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in drug discovery and advanced materials synthesis. Its trifluoromethyl and diaryl ether functionalities provide a powerful combination for tuning the physicochemical and biological properties of larger molecules. By following the synthetic, analytical, and safety protocols detailed in this guide, researchers can effectively and safely utilize this compound to advance their scientific objectives, from developing novel kinase inhibitors to creating new chemical entities with tailored properties.

References

-

PubChem. N-(2-methoxyphenoxy)-3-(trifluoromethyl)aniline. [Link]

-

Grokipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]

-

TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents.

-

Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

National Center for Biotechnology Information. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

-

National Center for Biotechnology Information. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]

-

MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

-

PubChem. 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. N-(2-methoxyphenoxy)-3-(trifluoromethyl)aniline | C14H12F3NO2 | CID 152336089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ossila.com [ossila.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

A Comprehensive Guide to the Structure Elucidation of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Abstract

The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of a novel compound, 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed analytical decisions. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—elucidating the causality behind experimental choices and demonstrating how a self-validating system of analysis leads to an unequivocal structural assignment.

Introduction: The Imperative of Structural Integrity

In the landscape of pharmaceutical development, the precise molecular architecture of a compound dictates its biological activity, pharmacokinetic properties, and potential toxicities. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. The subject of this guide, this compound, is a complex molecule featuring multiple functional groups and substitution patterns that necessitate a multi-faceted analytical approach for unambiguous characterization.

This guide will navigate the process of structure elucidation through a logical, evidence-based workflow. Each analytical step is designed to build upon the last, creating a cohesive and self-validating dataset that confirms the identity of the target molecule.

The Analytical Workflow: A Strategy for Certainty

The elucidation of a novel chemical structure is akin to solving a puzzle. Each piece of analytical data provides a clue, and a systematic approach ensures that these clues are assembled into a coherent and accurate picture. Our workflow is designed to be iterative and confirmatory, minimizing ambiguity at each stage.

Caption: High-Level Structure Elucidation Workflow.

Mass Spectrometry: Determining the Molecular Formula

The first step in characterizing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing highly accurate mass measurements that allow for the calculation of possible elemental compositions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion will be the primary focus.

-

Data Analysis : Determine the accurate mass of the [M+H]⁺ ion and use elemental composition software to deduce the most plausible molecular formula.

Expected Data and Interpretation

For this compound (C₁₄H₁₂F₃NO₂), the expected monoisotopic mass of the [M+H]⁺ ion is 299.0820. HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of this theoretical value, providing strong confidence in the elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₂F₃NO₂ |

| Exact Mass (M) | 298.0769 |

| [M+H]⁺ (Calculated) | 299.0842 |

Table 1: Expected High-Resolution Mass Spectrometry Data.

The fragmentation pattern observed in tandem MS (MS/MS) experiments can also provide valuable structural information. For instance, cleavage of the ether bond is a common fragmentation pathway for phenoxy compounds[1].

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of the amine, ether, and trifluoromethyl moieties in our target compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation : Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Instrumentation : Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data and Interpretation

The IR spectrum will provide a "fingerprint" of the molecule, with key absorbances confirming the presence of our expected functional groups.[2][3][4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1350-1250 | C-N Stretch (aromatic) | Aromatic Amine |

| 1250-1200 & 1100-1000 | C-O Stretch (asymmetric & symmetric) | Aryl Ether (-O-) |

| 1350-1150 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Table 2: Expected Characteristic IR Absorption Bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the definitive elucidation of molecular structure in solution. Through a series of 1D and 2D experiments, we can map out the complete carbon and proton framework of the molecule and establish the connectivity between atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

5.1.1. Experimental Protocol: ¹H NMR

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire a standard ¹H NMR spectrum.

5.1.2. Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound, we can predict the approximate chemical shifts and multiplicities of the proton signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 | d | 1H | H-6 | Ortho to -CF₃ (electron-withdrawing). |

| ~7.2 | t | 1H | H-5' | Triplet due to coupling with two adjacent protons. |

| ~7.0 | d | 1H | H-5 | Doublet due to coupling with H-6. |

| ~6.8 | m | 2H | H-3, H-4', H-6' | Complex multiplet due to overlapping signals. |

| ~6.6 | d | 1H | H-2' | Doublet due to coupling with H-4'. |

| ~4.5 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |

| ~3.8 | s | 3H | -OCH₃ | Singlet, characteristic of a methoxy group. |

Table 3: Predicted ¹H NMR Spectral Data.

Caption: Proton Numbering Scheme for this compound. (Note: A visual representation with numbered protons would be inserted here).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

5.2.1. Experimental Protocol: ¹³C NMR

-

Sample Preparation : Use the same sample prepared for ¹H NMR.

-

Instrumentation : Acquire the spectrum on a high-field NMR spectrometer.

-

Data Acquisition : Run a proton-decoupled ¹³C NMR experiment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

5.2.2. Predicted ¹³C NMR Spectrum and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-3' | Aromatic carbon attached to -OCH₃. |

| ~158 | C-1' | Aromatic carbon of the ether linkage. |

| ~148 | C-4 | Aromatic carbon of the ether linkage. |

| ~142 | C-1 | Aromatic carbon attached to -NH₂. |

| ~130 | C-5' | Aromatic CH. |

| ~125 (q) | -CF₃ | Quartet due to C-F coupling. |

| ~122 | C-6 | Aromatic CH. |

| ~118 (q) | C-2 | Quartet due to C-F coupling. |

| ~115 | C-5 | Aromatic CH. |

| ~110 | C-6' | Aromatic CH. |

| ~108 | C-3 | Aromatic CH. |

| ~105 | C-4' | Aromatic CH. |

| ~100 | C-2' | Aromatic CH. |

| ~55 | -OCH₃ | Methoxy carbon. |

Table 4: Predicted ¹³C NMR Spectral Data.

¹⁹F NMR Spectroscopy: A Specific Probe for the Trifluoromethyl Group

¹⁹F NMR is a highly specific technique for observing fluorine-containing functional groups. The chemical shift of the ¹⁹F signal can provide information about the electronic environment of the trifluoromethyl group.[7]

5.3.1. Experimental Protocol: ¹⁹F NMR

-

Sample Preparation : Use the same sample prepared for ¹H NMR.

-

Instrumentation : Use a high-field NMR spectrometer with a fluorine probe.

-

Data Acquisition : Acquire a proton-decoupled ¹⁹F NMR spectrum.

5.3.2. Expected Data and Interpretation

A single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be influenced by the electron-donating and -withdrawing groups on the aromatic ring. For trifluoromethylanilines, this signal typically appears between -60 and -65 ppm relative to a CFCl₃ standard.[8][9]

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the protons and carbons within the molecular framework.[10]

5.4.1. COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing us to trace the connectivity of protons within the same spin system. For our target molecule, COSY will confirm the coupling relationships within the two aromatic rings.

5.4.2. HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

5.4.3. HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the methoxy group to its corresponding aromatic ring and connecting the two aromatic rings via the ether linkage.

Caption: Key HMBC correlations for structural confirmation.

Data Integration and Final Structure Confirmation

The final step in the structure elucidation process is to integrate all the spectroscopic data into a single, self-consistent structural assignment.

-

HRMS confirms the molecular formula (C₁₄H₁₂F₃NO₂).

-

IR spectroscopy identifies the key functional groups: primary amine, aryl ether, and trifluoromethyl.

-

¹H and ¹³C NMR provide the complete proton and carbon framework.

-

¹⁹F NMR confirms the presence and electronic environment of the trifluoromethyl group.

-

2D NMR (COSY, HSQC, HMBC) establishes the precise connectivity of all atoms in the molecule.

By systematically analyzing and integrating these datasets, we can confidently and unambiguously assign the structure of the compound as this compound.

Conclusion

The structure elucidation of a novel compound is a meticulous process that demands a logical and multi-faceted analytical approach. This guide has outlined a comprehensive workflow for the characterization of this compound, emphasizing the synergy between different spectroscopic techniques. By following this self-validating methodology, researchers can ensure the integrity of their structural assignments, a critical foundation for successful drug discovery and development.

References

-

Lenz, E. M., et al. (2003). ¹⁹F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Ecotoxicology and Environmental Safety, 54(2), 157-168. [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF₃SO₂Na and RբSO₂Na. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. [Link]

-

ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive ¹⁹F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry. [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. [Link]

-

ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

-

Organic Letters. (2015). Supporting Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. [Link]

Sources

- 1. Negative ion mass spectra of some polychlorinated 2-phenoxyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a versatile building block that has garnered interest in the synthesis of novel therapeutic agents. Its unique trifunctionalized aromatic core, featuring an aniline, a trifluoromethyl group, and a methoxyphenoxy ether, offers a synthetically tractable platform for the development of complex molecular architectures.

Chemical Identity and Nomenclature

The definitive identification of a chemical entity is paramount for scientific communication and reproducibility. This section delineates the nomenclature and key identifiers for the subject compound.

IUPAC Name and Synonyms

The formal appellation for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 4-(3-methoxyphenoxy)-2-(trifluoromethyl)benzenamine .

While a comprehensive list of registered synonyms is not extensively available, the compound is commonly referred to in chemical supplier catalogs and databases by its systematic name, This compound .

Key Identifiers:

| Identifier | Value |

| CAS Number | 946784-63-0[1] |

| Molecular Formula | C₁₄H₁₂F₃NO₂ |

| Molecular Weight | 283.25 g/mol [1] |

| SMILES | COC1=CC=CC(=C1)OC1=CC=C(N)C(=C1)C(F)(F)F |

Physicochemical Properties

The physicochemical profile of a compound is critical in predicting its behavior in biological systems and guiding its application in drug discovery. The presence of the trifluoromethyl group significantly influences the lipophilicity and electronic character of the molecule, while the methoxyphenoxy moiety adds to its size and conformational flexibility.

| Property | Value | Source |

| Molecular Weight | 283.25 g/mol | BLDpharm[1] |

| Molecular Formula | C₁₄H₁₂F₃NO₂ | BLDpharm[1] |

Note: Experimentally determined physicochemical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. Researchers are advised to perform their own characterization.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical synthetic approach would involve the coupling of a suitably activated 4-halo-2-(trifluoromethyl)aniline derivative with 3-methoxyphenol. The reaction is typically facilitated by a base in a polar aprotic solvent.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard procedures for similar transformations. This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq.), 3-methoxyphenol (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery and Medicinal Chemistry

Aniline derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] The subject compound, this compound, serves as a valuable intermediate for the synthesis of biologically active molecules, particularly in the domain of kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The aniline moiety of this compound can serve as a key pharmacophore that forms hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

The 3-methoxyphenoxy group can be directed towards the solvent-exposed region of the ATP-binding pocket, where it can be further functionalized to enhance potency and selectivity. The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the pKa of the aniline nitrogen and contribute to favorable binding interactions through electrostatic or hydrophobic contacts.

While specific drugs developed directly from this starting material are not prominently documented, its structural motifs are present in a variety of kinase inhibitors. For instance, the anilino-pyrimidine and anilino-quinoline scaffolds are common cores in many approved and investigational kinase inhibitors.

Caption: Conceptual binding model of a derivative of the title compound in a kinase active site.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique combination of functional groups provides a synthetically accessible platform for the generation of novel, biologically active compounds, particularly in the realm of kinase inhibitors. The strategic incorporation of the trifluoromethyl moiety is a testament to the power of fluorine chemistry in modern medicinal chemistry. As the quest for more effective and selective therapeutics continues, the utility of well-designed building blocks like this compound is poised to grow, enabling the development of the next generation of innovative medicines.

References

-

Chem-Impex International. 4-(Trifluoromethyl)aniline. [Link]

Sources

A Guide to the Spectroscopic Characterization of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a compound of interest for researchers in drug discovery and materials science. Due to the limited availability of public domain spectral data for this specific molecule, this document emphasizes the foundational principles and predictive analysis required for its characterization. We will explore the anticipated features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed, field-proven protocols for data acquisition, ensuring that researchers can generate high-quality, reproducible data for structural verification and purity assessment. This document is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

The molecule this compound incorporates several key functional groups: a trifluoromethyl-substituted aniline ring linked via an ether bridge to a methoxy-substituted phenyl ring. This combination of an electron-withdrawing group (CF₃) and electron-donating groups (-NH₂, -OAr, -OCH₃) on a bi-aryl ether scaffold makes it a compelling candidate for investigation in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.

Given its potential utility, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this process. Each method provides a unique piece of the structural puzzle, and together, they offer a complete picture of the molecule's identity. This guide will proceed by outlining the expected spectroscopic signature of the target molecule for each major technique, followed by a detailed, self-validating protocol for acquiring the data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would be invaluable for confirming its structure.

Predicted ¹H NMR Spectrum

The structure of this compound has several distinct proton environments, which will give rise to a series of signals in the NMR spectrum. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the amino and methoxy groups will significantly influence the chemical shifts of the aromatic protons.

-

Aniline Ring Protons (H-3, H-5, H-6): These protons are on the ring bearing the -NH₂ and -CF₃ groups. The -NH₂ group is an activating, ortho-, para-director, while the -CF₃ group is a deactivating, meta-director. Their combined effects will lead to a complex splitting pattern. We can predict H-3 to be a doublet, H-5 to be a doublet of doublets, and H-6 to be a doublet.

-

Phenoxy Ring Protons (H-2', H-4', H-5', H-6'): The methoxy group at the 3'-position will influence these protons. We expect a complex multiplet for these protons in the aromatic region.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.

-

Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-6 | ~7.3 - 7.5 | d | 1H |

| H-5 | ~6.8 - 7.0 | dd | 1H |

| H-3 | ~6.7 - 6.9 | d | 1H |

| H-2', H-4', H-5', H-6' | ~6.6 - 7.3 | m | 4H |

| -NH₂ | ~3.5 - 4.5 | br s | 2H |

| -OCH₃ | ~3.85 | s | 3H |

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample of this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[2]

-

The final sample height in the tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine, and use a depth gauge to ensure correct positioning.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.[1]

-

Tune and match the probe for the ¹H frequency.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio, typically 8 or 16).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value.[2]

-

Integrate the peaks to determine the relative ratios of the protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, making it a powerful tool for structural elucidation.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show 14 distinct signals, corresponding to the 14 unique carbon atoms in the molecule.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents. Carbons attached to oxygen or nitrogen will be shifted downfield, while those near the electron-withdrawing CF₃ group will also be affected.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). This is a highly characteristic signal. For similar trifluoromethylanilines, this signal appears around 124 ppm with a J-coupling of approximately 255 Hz.[3]

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will appear as a sharp singlet in the upfield region, typically around 55-56 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Proton Decoupled) |

| Aromatic C-O/C-N | ~140 - 160 | s |

| Aromatic C-H/C-C | ~105 - 135 | s |

| Aromatic C-CF₃ | ~115 - 125 | q (due to C-F coupling) |

| -CF₃ | ~122 - 126 | q (¹JCF ≈ 250-260 Hz) |

| -OCH₃ | ~55 - 56 | s |

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in sample concentration and acquisition parameters.

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR. Weigh 20-50 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent.[1]

-

Follow the same filtering and tube preparation steps as for ¹H NMR.

-

-

Instrument Setup and Data Acquisition:

-

After locking and shimming as for the ¹H experiment, tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet (except for the CF₃ carbon).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required. Acquisition times can range from several minutes to several hours depending on the sample concentration.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted FT-IR Spectrum

The FT-IR spectrum of this compound will display several characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: The primary amine (-NH₂) will show two medium intensity bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹.[4] Aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).[5]

-

C=C Stretching: Aromatic ring C=C stretching vibrations will result in several bands in the 1450-1600 cm⁻¹ region.[4][5]

-

C-O Stretching: The aryl ether C-O stretching will produce a strong, characteristic band in the 1200-1250 cm⁻¹ region.

-